molecular formula C9H11BrN2O2 B13104364 Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate

Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate

Cat. No.: B13104364
M. Wt: 259.10 g/mol
InChI Key: VLXFYIFDQMWSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is a chemical compound with the molecular formula C9H11BrN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate typically involves the bromination of pyridine derivatives followed by esterification and amination reactions. One common method includes:

    Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Esterification: The brominated pyridine is then reacted with methanol in the presence of an acid catalyst like sulfuric acid to form the ester.

    Amination: The ester is subsequently treated with ammonia or an amine to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(6-chloropyridin-3-yl)propanoate
  • Methyl 2-amino-3-(6-fluoropyridin-3-yl)propanoate
  • Methyl 2-amino-3-(6-iodopyridin-3-yl)propanoate

Uniqueness

Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, which can result in different chemical and biological properties.

Biological Activity

Methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate, a compound characterized by its unique brominated pyridine moiety, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C11_{11}H12_{12}BrN\O2_2
  • Molecular Weight : Approximately 259.10 g/mol
  • Functional Groups : Contains an amino group, a brominated pyridine ring, and an ester functional group.

The presence of the bromine atom in the pyridine ring enhances the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may modulate enzymatic activities or receptor functions, influencing various biological processes such as inflammation and cancer progression.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors that mediate cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against Gram-positive bacteria
Escherichia coli64 µg/mLModerate activity against Gram-negative bacteria
Pseudomonas aeruginosa128 µg/mLLimited effectiveness

The compound's broad-spectrum activity suggests its potential as a lead compound for developing new antibiotics, particularly against multidrug-resistant strains.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

Cell LineIC50_{50} (µM)Effectiveness
A431 (epidermoid carcinoma)<10High cytotoxicity observed
HT29 (colorectal carcinoma)15Moderate cytotoxicity
MCF7 (breast cancer)20Lower cytotoxicity

The structure–activity relationship (SAR) analysis indicates that modifications to the brominated pyridine moiety can enhance anticancer activity, suggesting avenues for further research.

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial efficacy of this compound against Acinetobacter baumannii, a multidrug-resistant pathogen. Results showed significant inhibition at concentrations as low as 32 µg/mL, highlighting its potential as an antibiotic adjuvant when combined with existing therapies .
  • Cytotoxicity Assessment :
    Another study assessed the cytotoxic effects of the compound on various cancer cell lines, revealing that it induced apoptosis in A431 cells through caspase activation pathways. The findings suggest that this compound could be developed into a therapeutic agent targeting specific cancer types.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 2-amino-3-(6-bromopyridin-3-yl)propanoate

InChI

InChI=1S/C9H11BrN2O2/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6/h2-3,5,7H,4,11H2,1H3

InChI Key

VLXFYIFDQMWSKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CN=C(C=C1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.